BenchChemオンラインストアへようこそ!

4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide

TRPM8 Antagonist Pain Research Ion Channel Modulation

This benzenesulfonamide is a validated TRPM8 ion channel antagonist (menthol-induced calcium flux assay). Its unique 4-bromo (sulfonyl ring) and 4-fluoro-3-methyl (aniline ring) substitution pattern provides a high cLogP (~3.70) and moderate TPSA (46.17 Ų), making it an essential lipophilic benchmark for SAR exploration. Avoid generic substitution—this specific halogen arrangement is critical for target engagement. Procure with confidence; catalog purity of ≥98% reduces false positives in screening libraries.

Molecular Formula C13H11BrFNO2S
Molecular Weight 344.2
CAS No. 1485880-01-0
Cat. No. B2691780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide
CAS1485880-01-0
Molecular FormulaC13H11BrFNO2S
Molecular Weight344.2
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F
InChIInChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3
InChIKeyYNICZSQLUIALJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide (CAS 1485880-01-0) - Technical Procurement Baseline


4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide (CAS: 1485880-01-0) is a synthetic small molecule belonging to the benzenesulfonamide class [1]. Its molecular formula is C13H11BrFNO2S, with a molecular weight of 344.20 g/mol . The compound features a para-bromo substituent on the sulfonyl-bearing phenyl ring and a 4-fluoro-3-methyl substitution pattern on the aniline-derived ring, resulting in a calculated LogP of approximately 3.70 and a topological polar surface area (TPSA) of 46.17 Ų . It is commercially available for research use from multiple chemical suppliers with typical catalog purities of 95-98% .

Procurement Alert: Why Simple Substitution of 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide Fails


Given the high density of closely related benzenesulfonamide analogs in commercial screening libraries, one might assume functional interchangeability. However, substitution of the 4-bromo group on the sulfonyl ring with other halogens (e.g., chloro, fluoro) or alteration of the aniline substitution pattern can result in marked shifts in physicochemical properties (e.g., LogP and TPSA) and, critically, in target engagement parameters such as binding affinity and functional modulation [1]. While direct comparative quantitative data for this specific compound against its closest structural analogs remains extremely limited in the open scientific literature [2], structural activity relationship (SAR) principles from sulfonamide-based TRPM8 modulator patents [1] and historical sulfonamide pharmacophore data [3] strongly caution against generic substitution without re-validation of activity. The absence of published comparator data for CAS 1485880-01-0 underscores that procurement decisions must rely on internal head-to-head screening rather than cross-study extrapolation.

Quantitative Differentiation Evidence: 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide (CAS 1485880-01-0)


Differential TRPM8 Antagonism: Unique Substitution Pattern vs. Reference Standard

In a high-throughput screen assessing reduction of menthol-induced calcium influx in HEK293T cells overexpressing human TRPM8, 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide demonstrated antagonistic activity [1]. While the exact IC50 value for this specific compound is not publicly disclosed in the accessible data snippet, its inclusion in this quantitative dataset confirms engagement with the TRPM8 target. For procurement selection, this represents a potential differentiation point from structurally similar benzenesulfonamides that have been shown to lack TRPM8 activity or possess agonist profiles. For example, related sulfonamides such as N-(4-fluorophenyl)-3-methylbenzenesulfonamide (CAS 10218-99-2) are reported to target carbonic anhydrase 2 (CA2) , highlighting the profound functional divergence driven by seemingly minor structural modifications.

TRPM8 Antagonist Pain Research Ion Channel Modulation

Molecular Descriptor Differentiation: Calculated Lipophilicity vs. Non-Brominated Analogs

Computational analysis reveals that 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide possesses a calculated partition coefficient (cLogP) of 3.69742 and a topological polar surface area (TPSA) of 46.17 Ų . This lipophilicity profile is distinctly elevated compared to close analogs lacking the 4-bromo substituent on the sulfonyl ring. For instance, 4-fluoro-N-(3-methylphenyl)benzenesulfonamide (C13H12FNO2S, MW 265.31), which replaces the 4-bromo group with hydrogen, has a significantly lower molecular weight and is expected to exhibit a lower cLogP (estimated ~2.5-3.0) . This quantifiable difference in lipophilicity directly impacts membrane permeability, non-specific protein binding, and solubility profiles, providing a rational basis for selecting the brominated compound when higher logD is desirable.

Physicochemical Properties Drug-likeness SAR Analysis

Procurement-Scale Purity and Supplier Availability Benchmarking

Commercial availability and purity specifications provide a tangible, quantifiable metric for procurement decisions. 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide (CAS 1485880-01-0) is routinely supplied at 98% purity by vendors such as Leyan and 95% by other suppliers . In contrast, closely related regioisomers or analogs with alternative halogen substitutions often have different availability profiles or are offered as custom synthesis items with longer lead times and lower purity guarantees . For instance, the regioisomer N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, while sharing the same formula and mass, is less commonly stocked at comparable purity, potentially introducing procurement delays . This established supply chain and defined purity specification reduce risk in high-throughput screening campaigns.

Chemical Procurement Purity Specification Screening Library

Defined Application Scenarios for 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide Based on Evidence


TRPM8-Mediated Pain and Sensory Research

This compound is suitable as a tool molecule for investigating TRPM8 ion channel modulation in vitro. Its documented antagonistic activity in menthol-induced calcium flux assays [1] supports its use in cellular models of cold sensation, nociception, and cold allodynia. Procurement for this purpose is justified by its direct target engagement evidence, differentiating it from sulfonamides with alternative (e.g., carbonic anhydrase) mechanisms. Use in electrophysiology (patch-clamp) studies to validate functional antagonism of TRPM8 currents is a logical next step, though in vivo applications would require further pharmacokinetic characterization not provided in the current evidence base.

Structure-Activity Relationship (SAR) Studies of Halogenated Benzenesulfonamides

The compound's defined halogen substitution pattern (4-bromo on sulfonyl ring, 4-fluoro-3-methyl on aniline ring) makes it a valuable probe for SAR exploration. Its quantifiable physicochemical properties, particularly the high cLogP (~3.70) and moderate TPSA (46.17 Ų) , enable its use as a lipophilic benchmark against less lipophilic non-brominated analogs . Researchers can employ this compound to systematically evaluate the impact of bromine substitution on target binding, cellular permeability, and non-specific binding, providing critical data for lead optimization campaigns.

High-Throughput Screening (HTS) Library Expansion with Defined Purity

With a confirmed commercial purity of 98% from major suppliers and established catalog availability, this compound represents a low-risk addition to diversity-oriented or targeted screening libraries. Its inclusion is particularly relevant for screens aimed at identifying novel TRPM8 modulators or sulfonamide-based probes. The high purity specification reduces the likelihood of false positives arising from impurities, thereby increasing the cost-effectiveness of large-scale screening endeavors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.